molecular formula C14H17N5O B2814765 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine CAS No. 304868-09-5

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine

Cat. No.: B2814765
CAS No.: 304868-09-5
M. Wt: 271.324
InChI Key: TXLHKMPASGGCKP-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 2-methoxyphenyl substituent. The 2-methoxy group on the phenyl ring likely influences electronic and steric interactions, affecting solubility and biological activity .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-6-4-5-7-12(11)20-3/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLHKMPASGGCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326297
Record name 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809274
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

304868-09-5
Record name 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-methoxyphenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(2-methoxyphenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Positional Isomers

  • (E)-2-(4,6-Dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine (S13): Key Difference: Methoxy group at the para-position (4-methoxy) instead of ortho (2-methoxy). Synthesis: Prepared via oxidation of thiourea intermediates using NaClO₂ and NH₃, yielding 35% .
  • 1-(3,4-Dimethoxyphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine (S11) :

    • Key Difference : Dual methoxy groups at the 3- and 4-positions on the phenyl ring.
    • Synthesis : Derived from thiourea S10 using HgO-mediated guanylation (42% yield) .
    • Impact : Increased electron-donating effects from two methoxy groups may improve solubility but reduce membrane permeability.
  • 2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methoxyphenyl)guanidine (S15): Key Difference: Methoxy group at the meta-position (3-methoxy). Synthesis: Oxidized from thiourea S14 with NaClO₂ (36% yield) .

Halogenated and Fluorinated Derivatives

  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-iodophenyl)guanidine: Key Difference: Iodo substituent at the para-position. Properties: Higher molecular weight (367.19 g/mol) and increased hydrophobicity due to the iodine atom . Application: Potential use in radiolabeling or as a heavy-atom derivative for crystallography.
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(trifluoromethyl)phenyl]guanidine :

    • Key Difference : Trifluoromethyl group at the ortho-position.
    • Impact : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, making it a candidate for drug development .

Alkoxy Chain and Aromatic System Variations

  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-propoxyphenyl)guanidine (S9) :

    • Key Difference : Propoxy chain at the para-position.
    • Biological Relevance : Identified via pharmacophore modeling as a hit compound for target binding, suggesting longer alkoxy chains may improve affinity .
  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-(phenylthio)phenyl)guanidine: Key Difference: Thioether-linked phenyl group.

Structural Data and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Yield (%) LCMS (M+1)+
Target Compound 259.28 2-Methoxyphenyl - -
S13 272.1 4-Methoxyphenyl 35 272.1
S11 302.3 3,4-Dimethoxyphenyl 42 302.3
S15 - 3-Methoxyphenyl 36 -
p-Iodophenyl Derivative 367.19 p-Iodophenyl - -
Trifluoromethyl Derivative 349.45 2-(Trifluoromethyl)phenyl - -

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-methoxyphenyl)guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with dimethyl groups and a methoxyphenyl group attached to a guanidine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Ring: This is achieved through condensation reactions involving precursors like guanidine and appropriate carbonyl compounds.
  • Substitution Reactions: Dimethyl groups are introduced at positions 4 and 6 of the pyrimidine ring via alkylation.
  • Attachment of the Methoxyphenyl Group: This is accomplished through nucleophilic substitution reactions involving phenolic derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities or receptor functions, influencing various biological pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has shown significant inhibitory effects against a range of pathogens, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound exhibits comparable activity to traditional antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.008 - 0.03
Escherichia coli0.03 - 0.06

Case Studies

  • Study on Antimicrobial Efficacy:
    A study evaluated the antimicrobial efficacy of various derivatives of guanidine compounds, including this compound. The results indicated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Inhibition of Enzymatic Activity:
    Another investigation focused on the inhibition of bacterial topoisomerases by this compound. The study found that it effectively inhibited DNA gyrase and topoisomerase IV, with IC50 values ranging from 0.0033 to 0.046 µg/mL, demonstrating its potential as an antibacterial agent targeting essential bacterial enzymes .

Therapeutic Applications

Given its biological activity profile, this compound has potential applications in:

  • Antibiotic Development: Its efficacy against resistant strains makes it a candidate for new antibiotic formulations.
  • Cancer Therapy: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

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